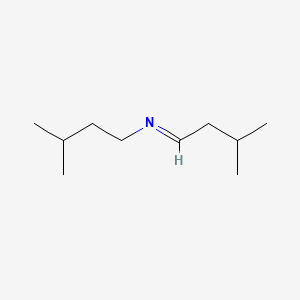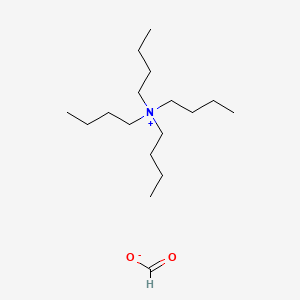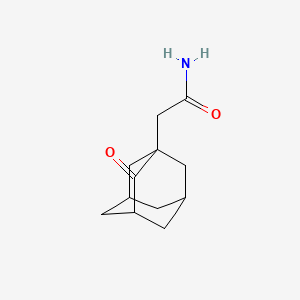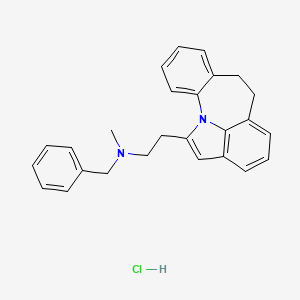![molecular formula C9H10 B1617378 7-Methylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 55337-80-9](/img/structure/B1617378.png)
7-Methylbicyclo[4.2.0]octa-1,3,5-triene
Vue d'ensemble
Description
7-Methylbicyclo[4.2.0]octa-1,3,5-triene is a chemical compound with the molecular formula C9H10 . It has an average mass of 118.176 Da and a monoisotopic mass of 118.078247 Da .
Molecular Structure Analysis
The molecular structure of 7-Methylbicyclo[4.2.0]octa-1,3,5-triene consists of a three-ring structure with a methyl group attached . The exact 3D structure is not provided in the search results.Applications De Recherche Scientifique
Polymer Synthesis and Properties
- The novel synthesis of 2,3-Dicarboxybicyclo[2.2.2]octa-2,5,7-triene (barrelene) monomers and their polymerization through Ring-Opening Metathesis Polymerization (ROMP) leads to the production of highly luminescent, water-soluble poly(1,4-phenylenevinylenes) with potential applications in various fields (Wagaman & Grubbs, 1997).
Valence Isomerization Studies
- Research on the valence isomerization of highly fluorinated cycloocta-1,3,5-trienes, including bicyclo[4.2.0]octa-2,4-diene systems, provides insights into the equilibrium constants and thermodynamics of these isomerizations, enhancing understanding of strain energy in related chemical structures (Rahman et al., 1990).
Organic Synthesis and Reaction Mechanisms
- The base-catalyzed isomerization of octa-1,7-diyne results in the formation of non-aromatic cyclic products, including 1-, 2-, and 3-methylcyclohepta-1,3,5-trienes and cyclo-octa-1,3,5-triene, offering a route to synthesize complex organic structures (Eglinton, Raphael & Zabkiewicz, 1969).
Chemical Synthesis and Reactivity
- The study of the synthesis and chemistry of 8-Substituted Bicyclo[5.1.0]oct-1(8)-enes, including their reactions with cyclopentadiene, highlights the potential for creating novel bicyclic compounds with unique reactivity and structural properties (Lee, Chen & Chen, 1998).
Photochemical Applications
- Research into the photochemistry of cyclo-octatetraene derivatives like 7-Oxabicyclo[4.3.0]nona-2,4,8-triene contributes to a deeper understanding of photoisomerization processes, which are crucial in developing light-responsive materials and systems (Holovka et al., 1969).
Rearrangement Reactions
- Studies on rapidly reversible degenerate cope rearrangements of molecules like bicyclo[5.1.0]octa-2,5-diene provide insights into dynamic molecular transformations that can be applied in synthetic chemistry (Doering & Roth, 1963).
Propriétés
IUPAC Name |
7-methylbicyclo[4.2.0]octa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-7-6-8-4-2-3-5-9(7)8/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIIHASDQIQOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341838 | |
| Record name | 7-Methylbicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55337-80-9 | |
| Record name | 7-Methylbicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenesulfonic acid, 5-[2-[4-(acetylamino)-2-[(ethylphenylamino)sulfonyl]phenyl]diazenyl]-6-amino-4-hydroxy-, sodium salt (1:1)](/img/structure/B1617295.png)
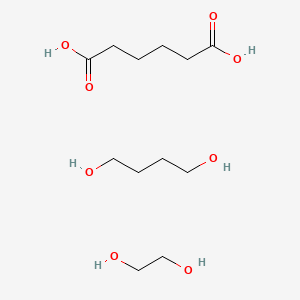


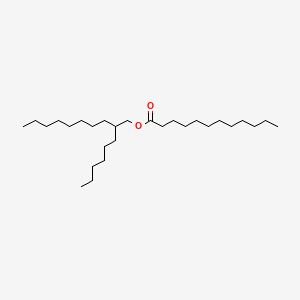
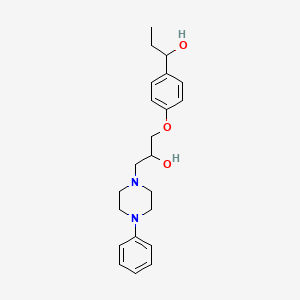

![Morpholine, 4-[(1-hydroxy-2-naphthalenyl)carbonyl]-](/img/structure/B1617304.png)
